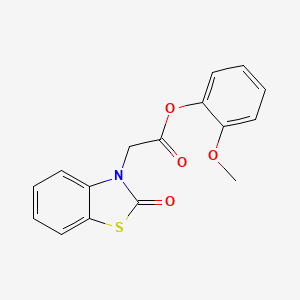

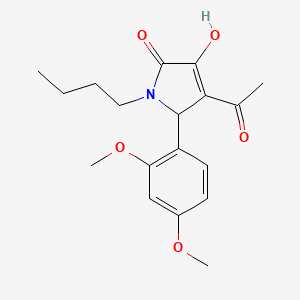

![molecular formula C20H27N3O3 B5557497 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)

8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related triazaspirodecanone compounds involves reactions of methyl aryl carboxylates with diphenylguanidine, yielding derivatives like 8-hydroxy-2-imino-triazaspiro[4.4]non-ene-diones, which are structurally similar to the compound (Bubnov et al., 2011). Such synthetic pathways highlight the complexity and versatility in the formation of spirocyclic and triaza compounds.

Molecular Structure Analysis

The molecular and crystalline structure of related compounds, such as 9-benzoyl-8-hydroxy-2-imino-triazaspiro[4.4]non-ene-diones, has been elucidated using X-ray analysis, revealing detailed insights into their stereochemistry and molecular conformation (Bubnov et al., 2011).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be inferred from similar molecules, where reactions with amino acids and nitrilimines lead to various substituted triazaspiro[4.5]dec-2-enes with significant antimicrobial activities (Dalloul et al., 2017). This suggests that the compound may also participate in bioactive reactions, potentially offering a basis for developing antimicrobial agents.

Physical Properties Analysis

While specific studies on the physical properties of "8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one" are not directly available, related research on triazaspirodecanones indicates that such compounds generally exhibit moderate lipophilicity and high affinity for certain biological receptors, implying solubility and stability characteristics conducive to biomedical applications (Waterhouse et al., 1998).

科学的研究の応用

Antimicrobial Activities

Research has shown that certain compounds structurally related to 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one exhibit significant antimicrobial activity. For instance, a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, which include similar triazole, piperidine, and sulfonamide moieties, demonstrated antimicrobial effectiveness against several strains of microbes (Dalloul et al., 2017).

Pharmaceutical Chemistry and Medicine

Compounds related to the chemical structure of 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one have been studied for their potential applications in pharmaceutical chemistry and medicine. A study on 8-Aroyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazine-1,6,7(1H)-triones, which react similarly to form triazaspiro non-enolates, indicates their promise in these fields (Tretyakov et al., 2021).

Antihypertensive Agents

Research dating back to 1981 on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which share a part of the structural framework with the compound , revealed their potential as antihypertensive agents. These studies involved evaluating their efficacy in lowering blood pressure in spontaneous hypertensive rats (Caroon et al., 1981).

Epidermal Growth Factor Receptor Inhibitors

The structure of 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one shares similarities with triazaspiro[4.5]dec-8-ene derivatives. These derivatives have been synthesized and evaluated for their potential as epidermal growth factor receptor inhibitors, showing significant inhibitory activity, which could be beneficial in the treatment of cancers like breast cancer (Fleita et al., 2013).

HIV Entry Inhibitors

Compounds structurally related to the subject compound have been studied for their role as HIV entry inhibitors. For example, a study on 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140), which shares a similar spiro framework, revealed its potential as a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects for HIV-1 (Watson et al., 2005).

Corrosion Inhibition

Research has also explored the use of spirocyclopropane derivatives, related in structural theme to the compound , for mild steel protection in acidic environments. These compounds have shown effective corrosion inhibition properties, which is significant in the field of materials chemistry and physics (Chafiq et al., 2020).

特性

IUPAC Name |

8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-14-21-18(25)20(22-14)10-12-23(13-11-20)17(24)16-6-4-15(5-7-16)8-9-19(2,3)26/h4-7,26H,8-13H2,1-3H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSKFQPUAFFRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(CCN(CC2)C(=O)C3=CC=C(C=C3)CCC(C)(C)O)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

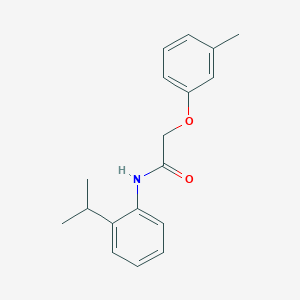

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

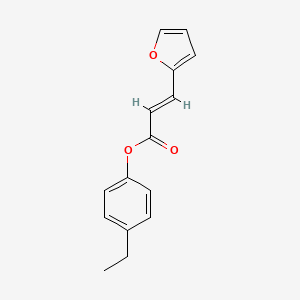

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)

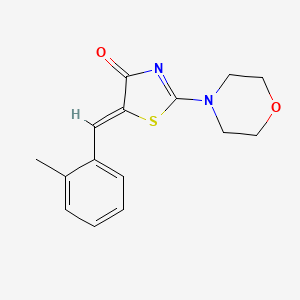

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)

![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)